molecular formula C18H19N3O3S B2515217 N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2034596-84-2

N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2515217
CAS No.: 2034596-84-2
M. Wt: 357.43
InChI Key: BYHRNQIVUXUPMJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound with a molecular formula of C18H19N3O3S and a molecular weight of 357.4 g/mol . This reagent features a hybrid molecular architecture, incorporating both a 1-methyl-1H-indole and a thiophene ring system linked by an ethanediamide (oxalamide) bridge with a hydroxyethyl spacer. This specific structure places it in a class of compounds that are of significant interest in medicinal and agrochemical research for scaffold-based drug design. Researchers are particularly interested in such complex heterocyclic hybrids because they combine privileged structures commonly found in pharmacologically active substances. The indole moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, while thiophene derivatives are widely explored in material science and drug discovery . Although the specific biological profile of this exact compound is not fully detailed in public literature, compounds with analogous structural features—specifically those containing both indole and thiophene rings—have been investigated for a range of biological activities. For instance, similar molecular frameworks have shown promise in the development of novel fungicidal agents and have been studied as inhibitors of viral enzymes, such as RNA-dependent RNA polymerase (RdRp) . The presence of the oxalamide linker is a key functional group that can contribute to hydrogen bonding interactions with biological targets, making it a valuable moiety in the design of enzyme inhibitors or receptor modulators. This product is provided for research purposes to support investigations in chemical biology, lead compound identification, and structure-activity relationship (SAR) studies. It is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-21-7-6-12-9-13(4-5-15(12)21)16(22)11-20-18(24)17(23)19-10-14-3-2-8-25-14/h2-9,16,22H,10-11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHRNQIVUXUPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiophene moiety can be introduced through a separate synthetic route involving the reaction of thiophene derivatives with appropriate reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiophene moiety can influence the compound’s electronic properties . These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethylphenyl analog (494.54 Da) is more lipophilic than the target compound, which may influence blood-brain barrier penetration.
  • Scaffold Flexibility : The hydroxyethyl linker in the target compound and its analogs allows conformational adaptability for target engagement.

Thiophene-Containing Bioactive Compounds

Thiophene motifs are prevalent in controlled substances and pharmaceuticals:

  • Beta-hydroxythiofentanyl : A fentanyl analog with a thiophen-2-yl group and piperidine ring (MW 358.50). It binds µ-opioid receptors with high potency and is classified as a Schedule I controlled substance .
  • Carfentanil: A non-thiophene fentanyl analog (MW 394.52) with a methyl ester substituent, demonstrating 10,000x higher potency than morphine .

Comparison with Target Compound :
While the target compound shares the thiophen-2-yl group with beta-hydroxythiofentanyl, it lacks the piperidine core critical for opioid receptor binding. This suggests divergent pharmacological profiles.

Indole-Based Analogues

Indole derivatives are explored for CNS activity:

  • 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide : Features a 3-indolyl substituent and methoxyphenyl group. The 3-position substitution on indole may alter receptor selectivity compared to the target compound’s 5-position indole .
  • 2-(1H-Indol-5-yl)-N-methylethanesulfonamide : A sulfonamide derivative (MW ~224.29) with simpler topology, highlighting the role of indole in scaffold diversity .

Structural Implications :

  • Indole Position : 5-substituted indoles (target compound) may favor interactions with serotonin receptors, whereas 3-substituted indoles (e.g., ) could target different binding pockets.
  • Functional Groups : Ethanediamides (target) vs. sulfonamides () modulate solubility and hydrogen-bonding capacity.

Biological Activity

N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that incorporates both indole and thiophene moieties. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring system, which is known for its diverse biological activities, combined with a thiophene group that may enhance its pharmacological profile. The molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S and its structure can be represented as follows:

IUPAC Name N[2hydroxy2(1methyl1Hindol5yl)ethyl]N[(thiophen2yl)methyl]ethanediamide\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The indole moiety can facilitate interactions with aromatic residues in proteins, while the thiophene group may contribute to enhanced binding affinity due to potential π-stacking interactions.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptors (e.g., 5-HT1D), influencing neurotransmitter release and signaling pathways involved in mood regulation.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways or cancer progression, potentially offering therapeutic benefits in these areas.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives are often explored for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : By targeting serotonin receptors, it could help in managing conditions like anxiety and depression.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Serotonin Receptor Agonism : A study demonstrated that indole-based compounds could effectively bind to 5-HT1D receptors, leading to increased serotonin levels in synaptic clefts, which is crucial for mood regulation .
  • Anticancer Efficacy : Research on related indole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the indole structure can enhance anticancer properties .
  • Inflammatory Response Modulation : In vitro studies indicated that similar compounds could reduce the secretion of TNF-alpha and IL-6 from activated macrophages, highlighting their potential as anti-inflammatory agents .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Indole Synthesis : The indole moiety can be synthesized via Fischer indole synthesis or other methods involving phenylhydrazine.
  • Thiophene Attachment : The thiophene group can be introduced through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained by coupling the modified indole with the thiophene derivative under suitable reaction conditions.

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